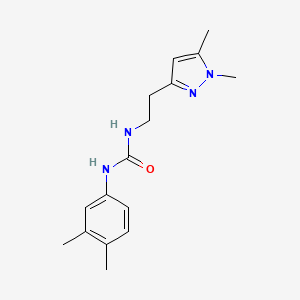
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea, also known as DPU-99, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Research has identified novel pyrazole derivatives, including structures similar to 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3,4-dimethylphenyl)urea, as potential antimicrobial and anticancer agents. These compounds were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among them, certain derivatives exhibited higher anticancer activity compared to the reference drug, doxorubicin, and showed significant antimicrobial properties (Hafez et al., 2016). This indicates the therapeutic potential of such compounds in treating infectious diseases and cancer.
Chemical Synthesis Applications
In addition to their therapeutic applications, derivatives of this compound have been utilized in various chemical syntheses. For instance, a one-pot, multicomponent protocol for the synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst was reported, demonstrating the compound's utility in facilitating complex chemical transformations (Wenbo Li et al., 2017). Such synthetic applications are crucial for developing new pharmaceuticals and materials.
Synthesis of New Pyrazolo Derivatives
Further studies have led to the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, showcasing the versatility of pyrazole-based compounds in creating novel structures with potential anticancer activity. These derivatives were tested against various cancer cell lines, with some displaying potent inhibitory activity (Khaled R. A. Abdellatif et al., 2014). This research underscores the importance of pyrazole derivatives in developing new anticancer therapies.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-5-6-14(9-12(11)2)18-16(21)17-8-7-15-10-13(3)20(4)19-15/h5-6,9-10H,7-8H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURJPFGHFPGJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=NN(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)

![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)
![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)

![2-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2625176.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2625177.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2625178.png)
![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)
